Cas no 14753-08-3 (Benzene, 1,4-dimethoxy-2-methyl-5-(1-methylethyl)-)

Benzene, 1,4-dimethoxy-2-methyl-5-(1-methylethyl)- structure
14753-08-3 structure
Product Name:Benzene, 1,4-dimethoxy-2-methyl-5-(1-methylethyl)-
CAS No:14753-08-3
MF:C12H18O2
MW:194.270123958588
CID:96555
PubChem ID:6427071
Update Time:2025-04-18

Benzene, 1,4-dimethoxy-2-methyl-5-(1-methylethyl)- Chemical and Physical Properties

Names and Identifiers

    • Benzene, 1,4-dimethoxy-2-methyl-5-(1-methylethyl)-
    • 1,4-dimethoxy-2-methyl-5-propan-2-ylbenzene
    • 1,4-Dimethoxy-2-isopropyl-5-methylbenzene
    • 1-isopropyl-2,5-dimethoxy-4-methyl-benzene
    • 1-Isopropyl-2,5-dimethoxy-4-methyl-benzol
    • 2,5-Dimethoxy-p-cymene
    • p-2,5-Dimethoxycymene
    • Thymohydroquinone dimethyl ether
    • thymolhydroquinone dimethyl ether
    • thymoquinol dimethylether
    • 2KH5WR9MND
    • 4-Hydroxythymol dimethyl ether
    • CHEMBL456933
    • cymene(2,5-dimethoxy-p-)
    • Benzene, 1,4-dimethoxy-2-methyl-5-isopropyl-
    • DTXSID20423797
    • SCHEMBL12613923
    • 1,4-dimethoxy-2-methyl-5-(propan-2-yl)benzene
    • Q28457222
    • p-Cymene, 2,5-dimethoxy-
    • Thymoquinol dimethyl ether
    • VTRMVHBUTNPBTP-UHFFFAOYSA-N
    • 14753-08-3
    • 1,4-Dimethoxy-2-methyl-5-(1-methylethyl)benzene
    • Inchi: 1S/C12H18O2/c1-8(2)10-7-11(13-4)9(3)6-12(10)14-5/h6-8H,1-5H3
    • InChI Key: VTRMVHBUTNPBTP-UHFFFAOYSA-N
    • SMILES: O(C)C1C=C(C)C(=CC=1C(C)C)OC

Computed Properties

  • Exact Mass: 194.13100
  • Monoisotopic Mass: 194.130679813g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 168
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.4
  • Tautomer Count: nothing
  • Surface Charge: 0
  • Topological Polar Surface Area: 18.5Ų

Experimental Properties

  • PSA: 18.46000
  • LogP: 3.13560

Benzene, 1,4-dimethoxy-2-methyl-5-(1-methylethyl)- Related Literature

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